molecular formula C22H25NO3 B3826480 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone

1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone

Cat. No.: B3826480
M. Wt: 351.4 g/mol
InChI Key: OXLOVBXMDJGELA-UHFFFAOYSA-N
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Description

1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxymethylation: The benzylated piperidine is hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.

    Acylation: The final step involves the acylation of the hydroxymethylated piperidine with 2-phenylacetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-[2-[3-Benzyl-3-(carboxymethyl)piperidine-1-carbonyl]phenyl]ethanone.

    Reduction: 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-hydroxyphenyl]ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methanol: Similar structure but with a methanol group instead of ethanone.

    1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]propane: Similar structure but with a propane group instead of ethanone.

Uniqueness: 1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[3-benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17(25)19-10-5-6-11-20(19)21(26)23-13-7-12-22(15-23,16-24)14-18-8-3-2-4-9-18/h2-6,8-11,24H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLOVBXMDJGELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[3-Benzyl-3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]ethanone
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